

# Refametinib disease control rate hepatocellular carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Refametinib

CAS No.: 923032-37-5

Cat. No.: S548793

[Get Quote](#)

## Refametinib Clinical Trial Data at a Glance

The table below summarizes the disease control rates and other key efficacy outcomes for **Refametinib** from the identified clinical trial [1].

| Regimen                 | Trial Phase & Population  | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
|-------------------------|---------------------------|-------------------------------|----------------------------|------------------------------|----------------------------------------|
| Refametinib monotherapy | Phase II, RAS-mutated HCC | 0%                            | 56.3%                      | 5.8 months                   | 1.9 months                             |
| Refametinib + Sorafenib | Phase II, RAS-mutated HCC | 6.3%                          | 43.8%                      | 12.7 months                  | 1.5 months                             |

## Experimental Protocol and Context

To fully interpret the data in the table, it is helpful to understand how it was generated.

- **Clinical Trial Reference:** The data originates from two parallel Phase II studies published by Abou-Alfa et al. in *Clinical Cancer Research* (2018) [1].
- **Patient Population:** The studies specifically enrolled patients with **RAS-mutated, unresectable or metastatic HCC**. This is a critical detail, as it targets a specific molecular subgroup. The RAS mutation was identified through a non-invasive liquid biopsy, analyzing cell-free circulating tumor DNA (ctDNA) using Beads, Emulsion, Amplification, and Magnetics (BEAMing) technology [1].
- **Treatment Protocol:**
  - **Regimen:** Patients received either **Refametinib** 50 mg twice daily as monotherapy, or the same dose of **Refametinib** in combination with Sorafenib 400 mg twice daily [1].
  - **Primary Endpoints:** The studies evaluated efficacy based on Objective Response Rate (ORR), Disease Control Rate (DCR), Overall Survival (OS), and Progression-Free Survival (PFS) [1].
- **Supporting Biomarker Analysis:** Additional next-generation sequencing (NGS) of ctDNA from some patients revealed that co-mutations in **TERT** (63.0%), **TP53** (48.1%), and **CTNNB1** ( $\beta$ -catenin; 37.0%) were frequently present alongside RAS mutations, highlighting the complex molecular landscape of HCC [1].

## Refametinib's Mechanism of Action in the MAPK Pathway

**Refametinib** is a selective oral inhibitor of **MEK1/2**, which are key components in the RAS/RAF/MEK/ERK signaling pathway (often called the MAPK pathway). This pathway is crucial for cell proliferation and survival and is frequently dysregulated in cancers, including HCC [2].

The following diagram illustrates the pathway and where **Refametinib** acts:



[Click to download full resolution via product page](#)

## Interpretation and Comparative Context for Researchers

When evaluating **Refametinib**'s ~50% DCR, consider it within the broader HCC treatment landscape and its status as an investigational agent.

- **Limited Efficacy as Monotherapy:** The 0% Objective Response Rate for **Refametinib** monotherapy suggests it has limited antitumor activity on its own in this population, despite stabilizing disease in some patients [1].
- **Potential for Combination Therapy:** The combination of **Refametinib** with Sorafenib resulted in a median Overall Survival of 12.7 months. The study authors noted this **may indicate a synergistic effect** worthy of further exploration, as this OS is notable for a second-line, biomarker-selected population [1].
- **Benchmarking Against Approved Therapies:** For context, established first-line regimens in advanced HCC (often used in broader, unselected populations) have demonstrated higher efficacy:
  - **Atezolizumab + Bevacizumab:** OS of 19.2 months, PFS of 6.9 months [3].
  - **Lenvatinib:** OS of 13.6 months, PFS of 7.4 months, ORR of 24.1% [3] [4].

The data suggests that while **Refametinib** can achieve disease control, its development path likely depends on identifying optimal combination partners and predictive biomarkers beyond RAS mutations alone.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Phase II Studies with Refametinib or ... [pubmed.ncbi.nlm.nih.gov]
2. Molecular Therapies in Hepatocellular Carcinoma [pmc.ncbi.nlm.nih.gov]
3. Advances in Systemic Therapy for Hepatocellular ... [pmc.ncbi.nlm.nih.gov]
4. Targeted Therapy for Hepatocellular Carcinoma [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Refametinib disease control rate hepatocellular carcinoma].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548793#refametinib-disease-control-rate-hepatocellular-carcinoma>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)